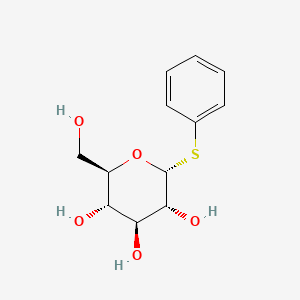
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-phenylsulfanyloxane-3,4,5-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-phenylsulfanyloxane-3,4,5-triol is a complex organic compound characterized by its unique structure, which includes a phenylsulfanyl group attached to an oxane ring with multiple hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-phenylsulfanyloxane-3,4,5-triol typically involves multiple steps, starting from simpler precursors. One common approach is the use of a Diels-Alder reaction followed by oxidation and functional group transformations to introduce the phenylsulfanyl and hydroxyl groups. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-phenylsulfanyloxane-3,4,5-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The phenylsulfanyl group can be reduced to a thiol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Conditions often involve strong bases or acids to facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce thiols.
Aplicaciones Científicas De Investigación
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-phenylsulfanyloxane-3,4,5-triol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its therapeutic potential, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-phenylsulfanyloxane-3,4,5-triol exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The phenylsulfanyl group can interact with proteins and other biomolecules, influencing their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-methylsulfanyloxane-3,4,5-triol: Similar structure but with a methylsulfanyl group instead of a phenylsulfanyl group.
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-ethoxysulfanyloxane-3,4,5-triol: Contains an ethoxysulfanyl group.
Uniqueness
The presence of the phenylsulfanyl group in (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-phenylsulfanyloxane-3,4,5-triol imparts unique chemical properties, such as increased hydrophobicity and potential for π-π interactions, which can influence its reactivity and interactions with biological molecules.
Propiedades
Número CAS |
13992-15-9 |
|---|---|
Fórmula molecular |
C12H16O5S |
Peso molecular |
272.315 |
Nombre IUPAC |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-phenylsulfanyloxane-3,4,5-triol |
InChI |
InChI=1S/C12H16O5S/c13-6-8-9(14)10(15)11(16)12(17-8)18-7-4-2-1-3-5-7/h1-5,8-16H,6H2/t8-,9-,10+,11-,12-/m1/s1 |
Clave InChI |
OVLYAISOYPJBLU-RMPHRYRLSA-N |
SMILES |
C1=CC=C(C=C1)SC2C(C(C(C(O2)CO)O)O)O |
Sinónimos |
.alpha.-D-Glucopyranoside, phenyl 1-thio- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















